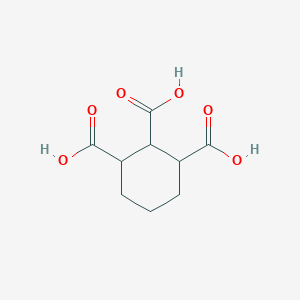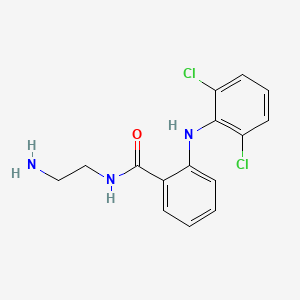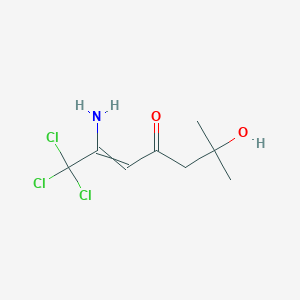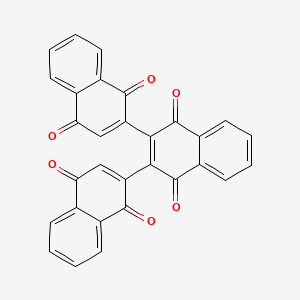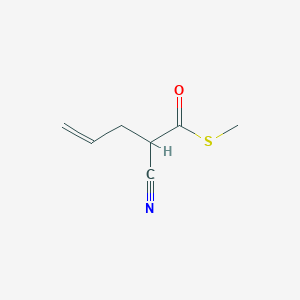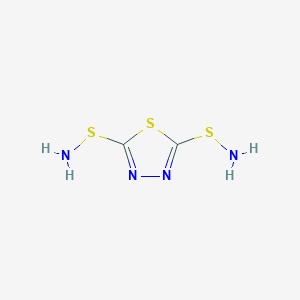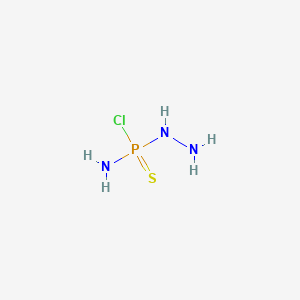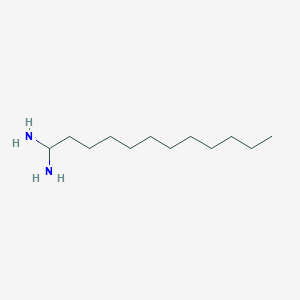
Dodecane-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-1,1-diamine, also known as 1,12-dodecanediamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It is a linear aliphatic diamine, meaning it contains two amino groups (-NH₂) attached to a twelve-carbon alkane chain. This compound is used in various industrial applications, particularly in the synthesis of polymers and as a building block for other chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions
Dodecane-1,1-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Additionally, the purification of the final product is achieved through distillation and crystallization techniques to ensure high purity .
化学反応の分析
Types of Reactions
Dodecane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediamine derivatives.
科学的研究の応用
Dodecane-1,1-diamine has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of polyamides and other polymers.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of nanosponges and other advanced materials for drug delivery and environmental applications.
作用機序
The mechanism of action of dodecane-1,1-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the compound can undergo chemical modifications to introduce functional groups that enhance its reactivity and application potential .
類似化合物との比較
Similar Compounds
Hexane-1,6-diamine: A shorter chain diamine with similar reactivity but different physical properties.
Octane-1,8-diamine: An intermediate chain length diamine with applications in polymer synthesis.
Decane-1,10-diamine: Another intermediate chain length diamine used in various industrial applications.
Uniqueness
Dodecane-1,1-diamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain diamines. This makes it particularly useful in applications requiring longer chain lengths, such as the synthesis of specific polymers and advanced materials .
特性
CAS番号 |
129825-84-9 |
|---|---|
分子式 |
C12H28N2 |
分子量 |
200.36 g/mol |
IUPAC名 |
dodecane-1,1-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3 |
InChIキー |
JMLPVHXESHXUSV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



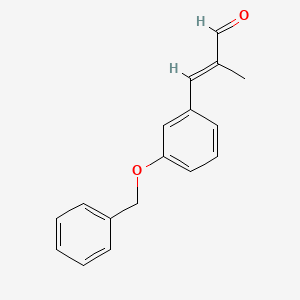

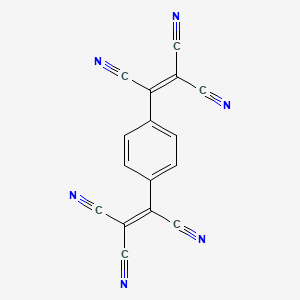
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
